2-amino-N-(4-methylphenyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-N-(4-methylphenyl)benzamide involves multiple steps, including acylation, amination, and sometimes condensation reactions. A related compound, MGCD0103, is synthesized through a detailed process that ensures the creation of a compound with selective inhibition properties for histone deacetylase (HDAC) (Zhou et al., 2008). Another synthesis process highlights the creation of a novel compound through the interaction of isatoic anhydride, primary amines, and 2-bromoacethophenone, showcasing the versatility and adaptability in synthesizing benzamide derivatives (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
Molecular structure analysis reveals the crystalline nature of these compounds, often characterized using X-ray diffraction techniques. The study of a similar compound synthesized and characterized using IR, H and C-NMR, mass spectrometry, and elemental analysis shows the detailed structural attributes, including bond distances and angles, highlighting the compound's crystalline structure (Saeed et al., 2010).
Chemical Reactions and Properties
2-amino-N-(4-methylphenyl)benzamide participates in various chemical reactions, including those leading to the synthesis of HDAC inhibitors, indicating its role in producing compounds with significant bioactivity (Frechette et al., 2008). Its chemical properties are manipulated through synthetic processes to produce derivatives with desired biological activities.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. The crystal structure and DFT calculation provide insights into the compound's stability and reactivity, offering a basis for further modifications to enhance its physical properties for specific applications (Ayoob & Hawaiz, 2023).
Chemical Properties Analysis
The chemical properties of 2-amino-N-(4-methylphenyl)benzamide derivatives are analyzed through their reactivity, interaction with other chemical entities, and potential biological activities. Studies on similar compounds reveal the importance of substituent effects on chemical reactivity and biological activity, providing insights into the design of new compounds with enhanced properties (Saeed et al., 2015).
Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Potential
2-Amino-N-(4-methylphenyl)benzamide derivatives have been explored for their potential as histone deacetylase (HDAC) inhibitors. These compounds have demonstrated selectivity for inhibiting HDACs 1-3 and 11, which play a crucial role in cancer cell proliferation and apoptosis. One such compound, MGCD0103, has shown significant antitumor activity and has entered clinical trials as a promising anticancer drug (Zhou et al., 2008).
properties
IUPAC Name |
2-amino-N-(4-methylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNAKLMMGXHGJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331318 | |
Record name | 2-amino-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-methylphenyl)benzamide | |
CAS RN |
32212-38-7 | |
Record name | 2-amino-N-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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